
セフォチアム二塩酸塩
概要
説明
セフォチアムは、グラム陽性菌とグラム陰性菌の両方に広範囲の活性を示す第3世代セファロスポリン系抗生物質です。それは、細菌細胞壁合成を阻害するβラクタム系抗生物質です。 セフォチアムは、呼吸器感染症、皮膚および軟部組織感染症、尿路感染症などの様々な細菌感染症の治療に広く用いられています .
科学的研究の応用
Medical Uses
Cefotiam dihydrochloride is primarily indicated for the treatment of a variety of infections, including:
- Surgical Prophylaxis : It is often used to prevent infections in patients undergoing surgical procedures.
- Postoperative Infections : Effective in managing infections that may arise after surgery.
- Bacterial Sepsis : Used in treating severe systemic infections caused by bacteria.
- Bone and Joint Infections : Demonstrated efficacy against osteomyelitis and septic arthritis.
- Cholangitis and Cholecystitis : Effective for biliary tract infections.
- Respiratory Tract Infections : Treats pneumonia and other respiratory infections.
- Skin and Soft Tissue Infections : Useful in managing cellulitis and abscesses.
- Urinary Tract Infections : Effective against cystitis and pyelonephritis.
Spectrum of Activity
Cefotiam has a broad spectrum of activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several clinically significant bacteria include:
Bacteria | MIC Range (μg/ml) |
---|---|
Staphylococcus aureus | 0.25 - 32 |
Escherichia coli | 0.5 - 4 |
Klebsiella pneumoniae | 1 - 8 |
Enterobacter cloacae | 1 - 16 |
Bacteroides fragilis | 16 - >128 |
Cefotiam is particularly noted for its effectiveness against Enterobacteriaceae, making it a valuable option in treating intra-abdominal infections .
Group B Streptococcal Endophthalmitis
A case study reported an elderly patient with acute lumbago who developed pneumonia and subsequently was treated with cefotiam dihydrochloride among other antibiotics. The patient's symptoms improved significantly, highlighting cefotiam's role in treating complex infections .
Intracellular Bacterial Infections
Research demonstrated that cefotiam exhibits high bactericidal activity against intracellular Salmonella Typhimurium by selectively inhibiting PBP3 SAL, which is upregulated in acidic environments within host cells. This selectivity allows cefotiam to effectively target bacteria residing within host tissues .
Pharmacokinetics
Cefotiam achieves high concentrations in various tissues such as the kidney, heart, ear, prostate, and genital tract, as well as in body fluids like bile and ascitic fluid. This distribution is crucial for its effectiveness in treating localized infections .
Adverse Effects
While cefotiam is generally well-tolerated, it can cause side effects including:
- Nausea and vomiting
- Diarrhea
- Hypersensitivity reactions
- Nephrotoxicity
- Convulsions
- Superinfection with prolonged use
Monitoring for these adverse effects is essential during treatment .
作用機序
セフォチアムは、細菌細胞壁合成に不可欠なペプチドグリカン産生の最終的な架橋段階を阻害することによって効果を発揮します。この阻害は、セフォチアムのペニシリン結合タンパク質(PBP)に対する親和性によるものです。PBPは、細菌細胞壁の形成に不可欠です。 セフォチアムは、これらのタンパク質に結合することによって、細胞壁合成プロセスを阻害し、細菌の細胞死につながります .
生化学分析
Biochemical Properties
Cefotiam dihydrochloride plays a crucial role in biochemical reactions by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . It interacts with penicillin-binding proteins, which are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, cefotiam dihydrochloride prevents the formation of cross-links between peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .
Cellular Effects
Cefotiam dihydrochloride exerts its effects on various types of cells by inhibiting cell wall synthesis, which is critical for bacterial survival . This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, cefotiam dihydrochloride can influence cell signaling pathways and gene expression in bacteria by disrupting the integrity of the cell wall . This disruption can lead to changes in cellular metabolism and the activation of stress response pathways in bacteria.
Molecular Mechanism
At the molecular level, cefotiam dihydrochloride exerts its effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This binding inhibits the final cross-linking stage of peptidoglycan production, preventing the formation of a stable cell wall . The inhibition of cell wall synthesis leads to the weakening and eventual lysis of the bacterial cell. Additionally, cefotiam dihydrochloride may induce changes in gene expression related to cell wall synthesis and stress response pathways in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefotiam dihydrochloride can change over time due to its stability and degradation . The compound is relatively stable, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to cefotiam dihydrochloride in in vitro or in vivo studies may result in the development of bacterial resistance, which can reduce its efficacy . Additionally, prolonged use of cefotiam dihydrochloride may lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of cefotiam dihydrochloride vary with different dosages in animal models . At therapeutic doses, cefotiam dihydrochloride effectively treats bacterial infections by inhibiting cell wall synthesis . At higher doses, it may cause toxic or adverse effects, such as nephrotoxicity and hepatotoxicity . Threshold effects observed in animal studies indicate that there is a dose-dependent relationship between cefotiam dihydrochloride and its efficacy and toxicity .
Metabolic Pathways
Cefotiam dihydrochloride is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, which contributes to its stability and effectiveness . The primary metabolic pathway involves renal excretion, with the compound being filtered and excreted by the kidneys . This pathway ensures that cefotiam dihydrochloride remains active in the body for an extended period, allowing it to exert its antibacterial effects .
Transport and Distribution
Cefotiam dihydrochloride is rapidly absorbed following intramuscular injection, with a bioavailability of approximately 60% . It is distributed throughout the body, with a volume of distribution that is 2 to 3 times higher than that of most other cephalosporins . The compound is transported in the bloodstream and can penetrate various tissues, including the respiratory tract, skin, and soft tissues . This distribution allows cefotiam dihydrochloride to effectively target and treat bacterial infections in different parts of the body .
Subcellular Localization
Cefotiam dihydrochloride primarily localizes to the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located on the inner membrane of the bacterial cell wall . By binding to these proteins, cefotiam dihydrochloride inhibits cell wall synthesis and induces cell lysis . The subcellular localization of cefotiam dihydrochloride is critical for its effectiveness as an antibiotic, as it ensures that the compound reaches its target site of action .
準備方法
合成ルートと反応条件
セフォチアムは、いくつかの方法で合成することができます。一般的な方法の1つは、7-アミノセファロスポラン酸(7-ACA)と様々な試薬との反応です。例えば、7-ACAは、2-アミノ-4-チアゾリル酢酸と反応させてセフォチアムを生成することができます。 反応は通常、アセトニトリルや水などの溶媒を用い、トリエチルアミンを用いてpHを制御します .
工業的生産方法
工業的には、セフォチアム塩酸塩は注射用に調製されることが多いです。このプロセスでは、卵レシチンとコレステロールを無水アルコールに溶解し、その後、緩衝液を加えます。混合物を濾過し、水和させて空の脂質体を得ます。 セフォチアムや他の薬剤を脂質体に添加し、混合物を冷却して最終生成物を得ます .
化学反応の分析
反応の種類
セフォチアムは、以下を含む様々な化学反応を起こします。
酸化: セフォチアムは、特定の条件下で酸化され、異なる酸化生成物を生成します。
還元: 還元反応は、セフォチアム中の官能基を修飾し、その化学的性質を変化させます。
一般的な試薬と条件
セフォチアムの反応に用いられる一般的な試薬には、酸化剤、還元剤、様々な酸と塩基が含まれます。 これらの反応の条件は、所望の結果によって異なりますが、通常は制御された温度とpHレベルで行われます .
主要な生成物
セフォチアムの反応から生成される主要な生成物は、特定の反応条件によって異なります。 例えば、酸化反応は異なる酸化誘導体を生成する可能性があり、置換反応は様々な置換セフォチアム化合物を生成する可能性があります .
科学研究への応用
セフォチアムは、以下を含む幅広い科学研究への応用があります。
化学: セフォチアムは、βラクタム系抗生物質とその化学的性質に関する研究におけるモデル化合物として用いられています。
生物学: 研究者は、セフォチアムを用いて、細菌耐性機構や抗生物質が細菌細胞壁に与える影響を研究しています。
医学: セフォチアムは、様々な細菌感染症の治療における有効性と安全性を評価するための臨床研究に用いられています。
類似化合物との比較
セフォチアムは、セファロスポリン系抗生物質のグループに属し、いくつかの類似した化合物を含んでいます。
セフォタキシム: 作用機序は似ていますが、活性の範囲が異なる別の第3世代セファロスポリン系抗生物質です。
セフトリアキソン: 長い半減期と広範囲の活性が特徴で、様々な感染症の治療に役立ちます。
セフロキシム: グラム陽性菌とグラム陰性菌の両方に活性を持つ第2世代セファロスポリン系抗生物質ですが、セフォチアムとは活性の範囲が異なります .
セフォチアムは、その特定の活性プロファイルと薬物動態特性においてユニークであり、他のセファロスポリン系抗生物質では効果が得られないような特定の臨床応用に適しています .
生物活性
Cefotiam dihydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial cell wall synthesis through its binding to penicillin-binding proteins (PBPs). This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Cefotiam functions as a bactericidal agent by disrupting the final stages of peptidoglycan synthesis, crucial for bacterial cell wall integrity. It exhibits a higher affinity for certain PBPs, particularly PBP3, which is significant in treating intracellular infections caused by pathogens such as Salmonella . The compound's resistance to some beta-lactamases enhances its effectiveness against various Enterobacteriaceae species, including Escherichia coli and Klebsiella pneumoniae .
Pharmacokinetics
Cefotiam is administered parenterally, allowing for rapid absorption and distribution. Clinical evaluations have shown that it achieves high concentrations in various tissues, including the kidneys, heart, and prostate, as well as in body fluids like bile and ascitic fluid . This pharmacokinetic profile supports its use in treating serious infections.
Efficacy Against Specific Pathogens
Recent studies have demonstrated cefotiam's effectiveness against intracellular Salmonella in a PBP3-dependent manner. This finding suggests that cefotiam could be particularly useful in addressing infections where traditional antibiotics may fail due to resistance mechanisms .
Table 1: Comparative Efficacy of Cefotiam Against Various Bacteria
Bacteria | Sensitivity | Mechanism |
---|---|---|
E. coli | Sensitive | Inhibition of cell wall synthesis |
Klebsiella pneumoniae | Sensitive | Inhibition of cell wall synthesis |
Salmonella enterica | Sensitive | PBP3-dependent efficacy |
Staphylococcus aureus | Moderate | Variable resistance to beta-lactamases |
Case Study 1: Postoperative Infection Prevention
A randomized controlled trial assessed cefotiam's efficacy in preventing postoperative infections in gynecologic surgery. Patients receiving 2 g of intravenous cefotiam showed no significant reduction in infection rates compared to those treated with oral cefpodoxime . This highlights the need for further investigation into optimal dosing regimens.
Case Study 2: Metastatic Endophthalmitis Treatment
In a clinical case involving an elderly patient with metastatic endophthalmitis, cefotiam was administered intravenously alongside other antibiotics. The patient's condition improved significantly after treatment, indicating cefotiam's potential role in managing severe infections .
Research Findings
A study focused on the affinity of cefotiam for PBPs revealed that it binds more effectively to PBP3 compared to other β-lactams, enhancing its therapeutic value against specific intracellular pathogens . Furthermore, the identification of isomeric impurities in cefotiam preparations has raised concerns regarding its formulation and consistency, necessitating rigorous quality control measures .
特性
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61622-34-2, 66309-69-1 | |
Record name | Cefotiam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefotiam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。